molecular formula C25H25N5O5S2 B11081859 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B11081859
M. Wt: 539.6 g/mol
InChI Key: WKJJBXVSTLMCDF-GZTJUZNOSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Formation of the Imidazole Ring: This step involves the condensation of a suitable aldehyde with a diamine, followed by cyclization.

    Coupling Reactions: The final step involves coupling the thiadiazole and imidazole intermediates through a sulfanyl linkage, often using reagents like thiols or disulfides.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiadiazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Thiadiazole derivatives have shown promise in treating various diseases, including infections and cancer.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide stands out due to its unique combination of thiadiazole and imidazole rings, along with the presence of a trimethoxybenzylidene group. This unique structure may confer specific biological activities and properties not found in other similar compounds.

Properties

Molecular Formula

C25H25N5O5S2

Molecular Weight

539.6 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4E)-5-oxo-1-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H25N5O5S2/c1-5-21-28-29-24(37-21)27-20(31)14-36-25-26-17(23(32)30(25)16-9-7-6-8-10-16)11-15-12-18(33-2)22(35-4)19(13-15)34-3/h6-13H,5,14H2,1-4H3,(H,27,29,31)/b17-11+

InChI Key

WKJJBXVSTLMCDF-GZTJUZNOSA-N

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CSC2=N/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N2C4=CC=CC=C4

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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